2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” is C17H28ClNO . The InChI code is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” include a molecular weight of 297.9 g/mol. The InChI code is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H .Scientific Research Applications
1. Polymer Synthesis and Copolymerization
- Synthesis in Copolymerization : The compound has been utilized in the synthesis of phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These acrylates, synthesized through piperidine-catalyzed Knoevenagel condensation, were then copolymerized with styrene, indicating its role in polymer chemistry (Reddy et al., 2021).
2. Synthesis of Alkaloids
- Enantioselective Synthesis of Alkaloids : The compound's derivatives have been used in the short, enantioselective synthesis of various alkaloids like sedridine and coniine, demonstrating its utility in producing biologically active compounds (Passarella et al., 2005).
3. Intermediate in Pharmaceutical Synthesis
- Key Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of drugs like Vandetanib, an anticancer drug, highlighting its importance in pharmaceutical manufacturing (Min Wang et al., 2015).
4. Synthesis of Piperidine Alkaloids
- Piperidine Alkaloids Production : The compound and its derivatives have been used in the synthesis of various piperidine alkaloids, including dumetorine and epidihydropinidine, showcasing its relevance in producing complex organic molecules (Passarella et al., 2009).
5. Application in Material Science
- Photo and Thermal-Stabilizers : Derivatives of the compound have been used in creating new combined phenol/hindered amine photo- and thermal-stabilizers, important in enhancing the durability of materials like polypropylene (Mosnáček et al., 2003).
6. Allosteric Modulation Studies
- Investigation in Receptor Allosteric Modulation : The compound's analogs have been investigated for their allosteric modulation effects on the cannabinoid CB1 receptor, a crucial aspect in understanding drug-receptor interactions (Price et al., 2005).
properties
IUPAC Name |
2-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)14-7-6-9-16(13-14)19-12-10-15-8-4-5-11-18-15;/h6-7,9,13,15,18H,4-5,8,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQDWOTIDOABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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